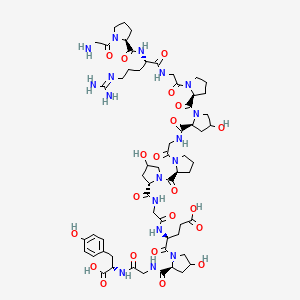
H-Gly-Pro-Arg-Gly-Pro-xiHyp-Gly-Pro-xiHyp-Gly-Glu-xiHyp-Gly-Tyr-OH
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound H-Gly-Pro-Arg-Gly-Pro-xiHyp-Gly-Pro-xiHyp-Gly-Glu-xiHyp-Gly-Tyr-OH is a peptide sequence that includes glycine, proline, arginine, glutamic acid, tyrosine, and hydroxyproline residues. This sequence is notable for its inclusion of hydroxyproline, which is a post-translationally modified amino acid commonly found in collagen. The presence of hydroxyproline is crucial for the stability of the collagen triple helix structure.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of H-Gly-Pro-Arg-Gly-Pro-xiHyp-Gly-Pro-xiHyp-Gly-Glu-xiHyp-Gly-Tyr-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is activated and coupled to the growing chain.
Deprotection: Temporary protecting groups are removed to allow the next amino acid to be added.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of peptides like This compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity. Additionally, large-scale production may involve liquid-phase peptide synthesis (LPPS) for longer peptides.
化学反応の分析
Types of Reactions
H-Gly-Pro-Arg-Gly-Pro-xiHyp-Gly-Pro-xiHyp-Gly-Glu-xiHyp-Gly-Tyr-OH: can undergo various chemical reactions, including:
Oxidation: Hydroxyproline residues can be oxidized to form reactive intermediates.
Reduction: Disulfide bonds, if present, can be reduced to thiols.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, performic acid.
Reducing Agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Substitution Reagents: Carbodiimides for coupling reactions, N-hydroxysuccinimide (NHS) esters.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of hydroxyproline can lead to the formation of reactive aldehydes, while reduction of disulfide bonds results in free thiol groups.
科学的研究の応用
H-Gly-Pro-Arg-Gly-Pro-xiHyp-Gly-Pro-xiHyp-Gly-Glu-xiHyp-Gly-Tyr-OH: has several applications in scientific research:
Chemistry: Used as a model peptide for studying collagen stability and interactions.
Biology: Investigated for its role in cell adhesion, migration, and signaling.
Medicine: Explored for its potential in wound healing and tissue engineering due to its collagen-like properties.
Industry: Utilized in the development of biomaterials and hydrogels for various applications.
作用機序
The mechanism of action of H-Gly-Pro-Arg-Gly-Pro-xiHyp-Gly-Pro-xiHyp-Gly-Glu-xiHyp-Gly-Tyr-OH involves its interaction with cellular receptors and extracellular matrix components. The hydroxyproline residues play a crucial role in stabilizing the peptide’s structure, allowing it to mimic natural collagen. This interaction can influence cell behavior, promoting adhesion, proliferation, and differentiation.
類似化合物との比較
Similar Compounds
H-Gly-Pro-Arg-Pro-OH: A shorter peptide with similar amino acid composition but lacking hydroxyproline.
Ala-Gly-Pro-Arg-Gly-Glu-4Hyp-Gly-Pro: Another collagen-like peptide with a different sequence but similar properties.
Uniqueness
H-Gly-Pro-Arg-Gly-Pro-xiHyp-Gly-Pro-xiHyp-Gly-Glu-xiHyp-Gly-Tyr-OH: is unique due to its specific sequence and the presence of multiple hydroxyproline residues. This composition enhances its stability and functionality, making it particularly useful for applications requiring collagen-like properties.
特性
分子式 |
C60H87N17O21 |
|---|---|
分子量 |
1382.4 g/mol |
IUPAC名 |
(4S)-4-[[2-[[(2S)-1-[(2S)-1-[2-[[(2S)-1-[(2S)-1-[2-[[(2S)-2-[[(2S)-1-(2-aminoacetyl)pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]pyrrolidine-2-carbonyl]-4-hydroxypyrrolidine-2-carbonyl]amino]acetyl]pyrrolidine-2-carbonyl]-4-hydroxypyrrolidine-2-carbonyl]amino]acetyl]amino]-5-[(2S)-2-[[2-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-2-oxoethyl]carbamoyl]-4-hydroxypyrrolidin-1-yl]-5-oxopentanoic acid |
InChI |
InChI=1S/C60H87N17O21/c61-23-47(84)72-16-2-6-39(72)55(93)71-36(5-1-15-64-60(62)63)51(89)67-26-48(85)73-17-3-7-40(73)58(96)77-30-35(81)22-44(77)54(92)68-27-49(86)74-18-4-8-41(74)57(95)76-29-34(80)21-43(76)53(91)65-24-45(82)69-37(13-14-50(87)88)56(94)75-28-33(79)20-42(75)52(90)66-25-46(83)70-38(59(97)98)19-31-9-11-32(78)12-10-31/h9-12,33-44,78-81H,1-8,13-30,61H2,(H,65,91)(H,66,90)(H,67,89)(H,68,92)(H,69,82)(H,70,83)(H,71,93)(H,87,88)(H,97,98)(H4,62,63,64)/t33?,34?,35?,36-,37-,38-,39-,40-,41-,42-,43-,44-/m0/s1 |
InChIキー |
QYWYRVCOGMYCRV-UGVXESELSA-N |
異性体SMILES |
C1C[C@H](N(C1)C(=O)CN)C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)N2CCC[C@H]2C(=O)N3CC(C[C@H]3C(=O)NCC(=O)N4CCC[C@H]4C(=O)N5CC(C[C@H]5C(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)N6CC(C[C@H]6C(=O)NCC(=O)N[C@@H](CC7=CC=C(C=C7)O)C(=O)O)O)O)O |
正規SMILES |
C1CC(N(C1)C(=O)CN)C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N2CCCC2C(=O)N3CC(CC3C(=O)NCC(=O)N4CCCC4C(=O)N5CC(CC5C(=O)NCC(=O)NC(CCC(=O)O)C(=O)N6CC(CC6C(=O)NCC(=O)NC(CC7=CC=C(C=C7)O)C(=O)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


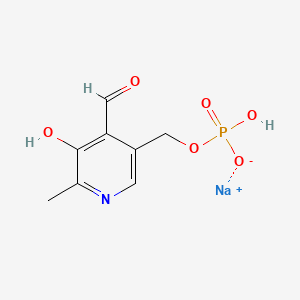
![2'-O-[(2-Nitrophenyl)methyl]adenosine 5'-(dihydrogen phosphate)](/img/structure/B12930524.png)
![tert-Butyl (3-oxo-1-oxaspiro[3.3]heptan-6-yl)carbamate](/img/structure/B12930530.png)
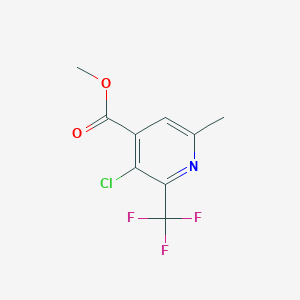
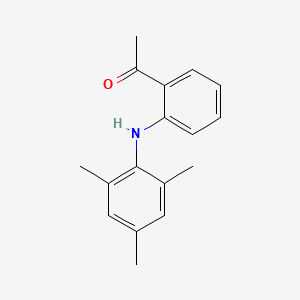
![Rel-(1R,4S,6S)-1-methyl-4-(6-methylhepta-2,5-dien-2-yl)-7-oxabicyclo[4.1.0]heptane](/img/structure/B12930544.png)
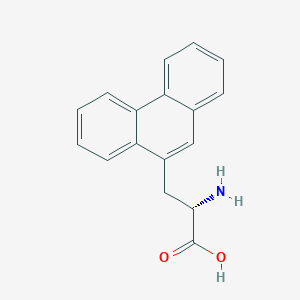
![Rel-(1R,3S,5S)-2-(tert-butoxycarbonyl)-1-methyl-2-azabicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B12930554.png)
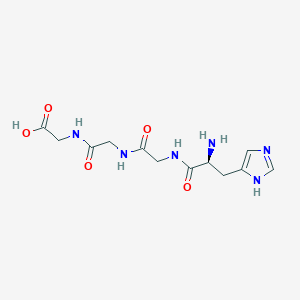

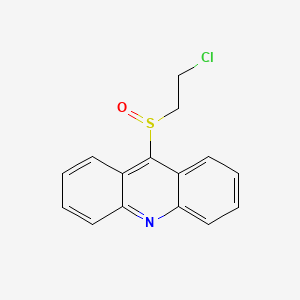
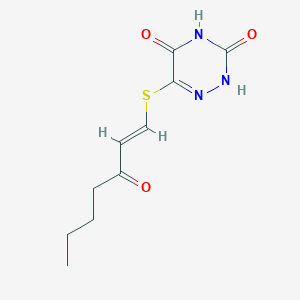

![6-Bromo-3-methylimidazo[1,5-a]pyridine-7-carboxylic acid](/img/structure/B12930586.png)
